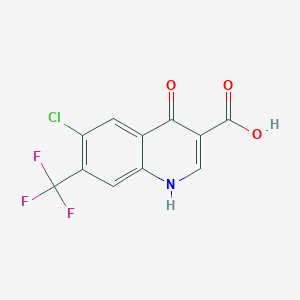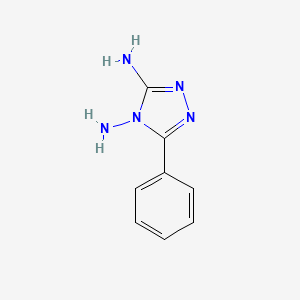![molecular formula C19H14ClN3O3 B12121577 2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid ist eine komplexe organische Verbindung, die zur Klasse der Chinazolinon-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Furanrings, eines Chinazolinon-Kerns und einer Benzamid-Einheit aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch die Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung des Furanrings: Der Furanring kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Furan-2-carbonsäure oder deren Derivaten eingeführt werden.
Chlorierung: Die Chlorierung des Chinazolinon-Kerns kann mit Reagenzien wie Thionylchlorid oder Phosphorylchlorid erreicht werden.
Amidierung: Der letzte Schritt beinhaltet die Kupplung des chlorierten Chinazolinons mit Benzamid unter geeigneten Bedingungen, z. B. unter Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit umfassen. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Chlorination: The chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Amidation: The final step involves the coupling of the chlorinated quinazolinone with benzamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Der Chinazolinon-Kern kann reduziert werden, um Tetrahydrochinazolin-Derivate zu bilden.
Substitution: Das Chloratom kann durch Nucleophile wie Amine oder Thiole substituiert werden, um entsprechende Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriumazid oder Thioharnstoff unter milden Bedingungen durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Tetrahydrochinazolin-Derivate.
Substitution: Amino- oder Thio-substituierte Chinazolinon-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und Antikrebsaktivitäten.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann es als Inhibitor von Kinasen oder Proteasen wirken, zelluläre Signalwege stören und zu antiproliferativen Wirkungen in Krebszellen führen.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or proteases, disrupting cellular signaling pathways and leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-N-(2-Furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamid
- 2-Chlor-N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamid
Einzigartigkeit
2-Chlor-N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydrochinazolin-2-yl]benzamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. die Kombination eines Furanrings, eines Chinazolinon-Kerns und einer Benzamid-Einheit. Diese einzigartige Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.
Eigenschaften
Molekularformel |
C19H14ClN3O3 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
2-chloro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-14-5-2-1-4-12(14)18(25)23-19-21-10-13-15(22-19)8-11(9-16(13)24)17-6-3-7-26-17/h1-7,10-11H,8-9H2,(H,21,22,23,25) |
InChI-Schlüssel |
TYSSQINMLWRMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)

![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)



![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
